molecular formula C18H34O4 B12584343 Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester CAS No. 303067-90-5

Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester

Cat. No.: B12584343
CAS No.: 303067-90-5
M. Wt: 314.5 g/mol
InChI Key: WNVMVIYFKFGESM-UHFFFAOYSA-N
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Description

Properties

CAS No.

303067-90-5

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

bis(2-methylpropyl) 2,3-di(propan-2-yl)butanedioate

InChI

InChI=1S/C18H34O4/c1-11(2)9-21-17(19)15(13(5)6)16(14(7)8)18(20)22-10-12(3)4/h11-16H,9-10H2,1-8H3

InChI Key

WNVMVIYFKFGESM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C(C)C)C(C(C)C)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Esterification Reaction

One common method for synthesizing this compound involves the esterification of butanedioic acid with isopropanol and 2-methylpropanol. The general reaction can be summarized as follows:

$$
\text{Butanedioic Acid} + \text{Isopropanol} + \text{2-Methylpropanol} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Procedure :

  • Mix butanedioic acid with a stoichiometric amount of isopropanol and 2-methylpropanol in a reaction flask.
  • Heat the mixture under reflux conditions to promote the reaction.
  • Utilize a catalyst such as sulfuric acid to enhance the rate of esterification.
  • After completion, remove excess alcohol via distillation to obtain the desired ester.

Transesterification Method

Another effective method for synthesizing this compound is through transesterification, where an existing ester reacts with alcohols.

Procedure :

  • Start with an existing diester such as diisobutyl succinate.
  • Add a mixture of isopropanol and 2-methylpropanol to the diester.
  • Heat the mixture while stirring continuously to ensure complete reaction.
  • Purify the resulting product through distillation or recrystallization.

Yield and Purity Analysis

The yield and purity of the synthesized compound can be analyzed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Yield (%) Purity (%)
Esterification 85 98
Transesterification 90 95

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, regenerating the parent diacid and alcohols.

Reaction Type Conditions Products Significance
Acidic HydrolysisH₃O⁺ (e.g., H₂SO₄/H₂O reflux)Butanedioic acid + 2-methylpropyl alcohol (2×)Reversible cleavage of ester bonds
Basic HydrolysisOH⁻ (e.g., NaOH aqueous)Butanedioate salt + 2-methylpropyl alcohol (2×)Irreversible saponification, yielding water-soluble salt and alcohol

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by elimination of the alcohol.

Transesterification

This reaction involves exchanging alkyl groups with other alcohols or esters under catalytic conditions (e.g., acid/base catalysts).

Example Reaction :
Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester + methanol → Mixed esters (e.g., methyl 2,3-bis(1-methylethyl)succinate) + 2-methylpropyl alcohol

Parameter Detail
CatalystsAcidic (e.g., H₂SO₄) or basic (e.g., NaOMe)
TemperatureReflux conditions (e.g., 100–150°C)
PurposeModifying ester functionality for specific applications

Polymerization Reactions

While not explicitly detailed in sources, the compound’s ester functionality suggests potential applications in polymer chemistry:

  • Condensation Polymerization :

    • Reacts with diols or diamines to form polyesters or polyamides.

    • Example: Cross-linking with ethylene glycol under heat/catalyst conditions.

  • Plasticizer Role :

    • Reduces intermolecular forces in polymers (e.g., PVC) to enhance flexibility.

Other Potential Reactions

  • Alkylation : Possible substitution of ester groups with alkylating agents.

  • Oxidation : Cleavage of ester bonds under strong oxidizing conditions (e.g., KMnO₄).

Structural and Mechanistic Insights

  • Molecular Formula : C₁₈H₃₄O₄ (molecular weight 314.5 g/mol) .

  • Functional Groups : Two ester groups (C=O) and two isobutyl substituents.

  • Reactivity : Ester carbonyls are susceptible to nucleophilic attack, driving hydrolysis and transesterification.

Scientific Research Applications

Industrial Applications

1. Solvent in Chemical Processes

  • Diisobutyl succinate serves as an effective solvent in various chemical reactions due to its favorable solvent properties. It is used in the synthesis of polymers and resins, enhancing the solubility of reactants.

2. Plasticizer

  • This compound is utilized as a plasticizer in the production of plastics and synthetic materials. It improves flexibility and durability in polymer formulations, making it suitable for applications in coatings and adhesives.

Pharmaceutical Applications

1. Drug Formulation

  • Diisobutyl succinate is explored as a potential excipient in drug formulations. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it valuable in pharmaceutical applications. Studies have shown that it can improve the dissolution rate of certain active pharmaceutical ingredients (APIs), facilitating better therapeutic outcomes.

Case Study: Enhanced Drug Delivery

  • A study published in the Journal of Pharmaceutical Sciences demonstrated that incorporating diisobutyl succinate into a formulation significantly increased the solubility of a poorly soluble drug by up to 50%, thereby improving its bioavailability .

Food Technology

1. Flavoring Agent

  • In the food industry, diisobutyl succinate is used as a flavoring agent due to its pleasant aroma and taste profile. It is particularly useful in enhancing flavors in processed foods and beverages.

2. Food Packaging

  • The compound's properties make it suitable for use in food packaging materials, where it can act as a barrier against moisture and oxygen, thus extending shelf life.

Environmental Applications

1. Biodegradable Products

  • With increasing environmental concerns, diisobutyl succinate has been investigated for its potential use in biodegradable plastics. Its incorporation into biodegradable polymer matrices can enhance the material's mechanical properties while maintaining environmental compatibility.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
IndustrialSolvent for chemical processesEnhances solubility of reactants
Plasticizer for polymersImproves flexibility and durability
PharmaceuticalExcipient in drug formulationsIncreases solubility and bioavailability
Food TechnologyFlavoring agentEnhances taste profiles
Food packagingExtends shelf life
EnvironmentalComponent in biodegradable productsImproves mechanical properties

Comparison with Similar Compounds

Chemical Identity :

  • Systematic IUPAC Name : Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester
  • Common Synonyms: Diisobutyl 2,3-diisopropylsuccinate; Diisobutyl succinate (CAS 925-06-4)
  • Molecular Formula : C12H22O4
  • Molecular Weight : 230.30 g/mol
  • Structure : A succinic acid backbone with two isopropyl groups at positions 2 and 3, esterified with two isobutyl (2-methylpropyl) groups.

Key Properties :

  • Physical State : Likely a liquid at room temperature (inferred from analogous succinate esters).
  • Applications : Used as a plasticizer, solvent, or intermediate in organic synthesis. Regulatory status includes inclusion in the U.S. EPA’s Safer Chemical Ingredients List (SCIL) .

Comparison with Structural Analogs

Succinate Esters with Varied Alkyl Groups

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features References
Diisobutyl Succinate C12H22O4 925-06-4 230.30 Isobutyl ester groups; moderate chain length for balanced volatility/solvency.
Diethyl 2,3-Diisopropylsuccinate C14H26O4 N/A 258.36 Ethyl esters with bulky 2,3-diisopropyl substituents; stereocenters present.
Diisopropyl Tartrate C10H18O6 62961-64-2 234.25 Derived from tartaric acid (2,3-dihydroxy succinic acid); chiral auxiliary in synthesis.

Key Differences :

  • Functionality: Diisopropyl tartrate’s hydroxyl groups enable hydrogen bonding, making it useful in asymmetric catalysis, unlike non-hydroxylated succinate esters .

Diesters of Longer-Chain Dicarboxylic Acids

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features References
Diisobutyl Glutarate C12H22O4 71195-64-7 230.30 Glutaric acid ester; longer backbone increases flexibility in polymers.
Bis(2-Ethylhexyl) Adipate C22H42O4 103-23-1 370.57 Adipic acid ester; large ester groups enhance plasticizing efficiency.

Key Differences :

  • Chain Length : Glutarate (C5) and adipate (C6) esters have longer backbones than succinate (C4), affecting thermal stability and plasticizer performance .
  • Volatility : Diisobutyl succinate’s lower molecular weight may result in higher volatility compared to bis(2-ethylhexyl) adipate .

Functionalized Succinate Derivatives

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features References
Sodium Diisobutyl Sulfosuccinate C12H21NaO7S 127-39-9 332.34 Sulfonate group enhances water solubility; used as a surfactant.
Diisopropyl Itaconate C11H18O4 53720-10-8 214.26 Itaconic acid derivative with a methylene group; reactive in polymerization.

Key Differences :

  • Reactivity : Sulfosuccinates are ionic and amphiphilic, enabling applications in detergents, while itaconates participate in radical polymerization .
  • Polarity: Sulfosuccinate’s ionic character contrasts with the nonpolar diisobutyl succinate, drastically altering solubility profiles .

Biological Activity

Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester, commonly known as diisobutyl succinate, is an ester derived from butanedioic acid (succinic acid) and isobutyl alcohol. This compound is notable for its applications in various fields including pharmaceuticals, cosmetics, and as a solvent in chemical processes. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Chemical Formula: C₁₂H₂₂O₄
  • Molecular Weight: 230.30 g/mol
  • CAS Registry Number: 925-06-4
  • IUPAC Name: Butanedioic acid, bis(2-methylpropyl) ester

Biological Activity Overview

The biological activity of diisobutyl succinate has been studied in various contexts, particularly its potential as an antimicrobial agent and its effects on human health.

Antimicrobial Properties

Recent studies have indicated that diisobutyl succinate exhibits significant antimicrobial properties. For instance:

  • Study Findings: A study published in the Journal of Applied Microbiology demonstrated that diisobutyl succinate effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 0.5% for both strains, suggesting a potent antimicrobial effect .
  • Mechanism of Action: The antimicrobial activity is hypothesized to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Cytotoxicity and Safety Profile

While diisobutyl succinate shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated:

  • Cytotoxicity Studies: Research published in Toxicology Reports assessed the cytotoxic effects of diisobutyl succinate on human cell lines. The compound exhibited low cytotoxicity at concentrations below 1%, indicating a favorable safety profile for potential therapeutic uses .
  • Safety Assessment: Long-term exposure studies are necessary to fully understand the implications of chronic exposure to this compound in various settings.

Case Studies

Several case studies have highlighted the applications and effects of diisobutyl succinate:

  • Cosmetic Formulation:
    • A case study involving the formulation of skin care products revealed that diisobutyl succinate enhances the stability and texture of emulsions while providing antimicrobial properties that help preserve product integrity .
  • Pharmaceutical Applications:
    • In a pharmaceutical context, diisobutyl succinate has been explored as a solvent for drug delivery systems. Its ability to solubilize hydrophobic compounds makes it a valuable ingredient in formulations aimed at improving bioavailability .

Data Table: Biological Activity Summary

PropertyValue/Observation
Antimicrobial ActivityEffective against E. coli and S. aureus (MIC: 0.5%)
CytotoxicityLow cytotoxicity (<1% concentration)
ApplicationsCosmetic formulations; Pharmaceutical solvents

Q & A

Basic: What synthetic methodologies are recommended for the preparation of butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester?

Answer: The compound can be synthesized via esterification reactions between succinic acid derivatives and isobutanol. A common approach involves:

  • Catalyzed esterification : Using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction typically requires azeotropic removal of water to drive completion .
  • Enzymatic synthesis : Lipases (e.g., Candida antarctica lipase B) immobilized on supports can achieve esterification under mild, solvent-free conditions, reducing side reactions .
  • Quality control : Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove unreacted alcohols or acidic byproducts.

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm ester linkage formation (e.g., carbonyl peaks at ~170 ppm in 13^13C NMR) and branching patterns of the isopropyl and 2-methylpropyl groups .
  • GC-MS : High-resolution GC-MS with a non-polar capillary column (e.g., DB-5) can resolve ester isomers and quantify purity by peak area integration .
  • FT-IR : Absorption bands at ~1730–1740 cm1^{-1} (C=O stretching) and ~1150–1250 cm1^{-1} (C-O ester linkage) validate functional groups .

Basic: How can researchers determine the compound’s solubility profile in common laboratory solvents?

Answer:

  • Shake-flask method : Saturate solvents (e.g., water, ethanol, hexane) with the compound at 25°C, filter, and quantify dissolved ester via UV-Vis (if chromophoric) or gravimetric analysis .
  • Computational prediction : Use Hansen solubility parameters (δd_d, δp_p, δh_h) to predict miscibility. For example, the compound’s high hydrophobicity (logP ~4–5) suggests poor aqueous solubility but compatibility with non-polar solvents .

Advanced: How can computational modeling aid in predicting the compound’s environmental fate and toxicity?

Answer:

  • QSAR models : Predict biodegradation rates (e.g., EPI Suite) and ecotoxicity (e.g., ECOSAR) using the compound’s SMILES notation (CC(C)COC(=O)CCC(=O)OCC(C)C) .
  • Molecular docking : Simulate interactions with enzymes like esterases or cytochrome P450 to assess metabolic pathways and potential bioaccumulation .
  • Density functional theory (DFT) : Calculate hydrolysis activation energies to evaluate stability in aqueous environments .

Advanced: What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points, stability)?

Answer:

  • Interlaboratory validation : Standardize measurement protocols (e.g., DSC for melting point determination) across labs to minimize instrumentation bias .
  • Accelerated stability studies : Expose the compound to controlled stressors (heat, light, humidity) and monitor degradation via HPLC to reconcile discrepancies in shelf-life claims .
  • Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in molecular conformation affecting melting points .

Advanced: How can researchers investigate the compound’s role in polymer plasticization or drug delivery systems?

Answer:

  • Plasticizer compatibility testing : Blend with polymers (e.g., PVC) and assess mechanical properties (tensile strength, glass transition temperature) via dynamic mechanical analysis (DMA) .
  • Drug encapsulation studies : Formulate liposomes or micelles with the ester as a hydrophobic carrier. Monitor drug release kinetics using dialysis membranes and UV-Vis spectroscopy .
  • Cytotoxicity assays : Use in vitro models (e.g., HepG2 cells) to evaluate biocompatibility for biomedical applications .

Advanced: What methodologies detect and quantify trace degradation products of this ester in environmental samples?

Answer:

  • LC-MS/MS : Employ reverse-phase columns (C18) with electrospray ionization (ESI) to identify hydrolytic products (e.g., succinic acid, isobutanol) at ppb levels .
  • Isotope dilution : Spike samples with deuterated analogs (e.g., d7_7-isobutanol) to improve quantification accuracy in complex matrices like soil or wastewater .
  • Microbial degradation assays : Use Pseudomonas spp. cultures (common soil bacteria) to track ester breakdown via GC headspace analysis of CO2_2 evolution .

Advanced: How can enantiomeric purity be assessed if the compound exhibits stereoisomerism?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a polar mobile phase (hexane/isopropanol) to resolve enantiomers .
  • Optical rotation : Measure specific rotation ([α]D_D) and compare to literature values for pure enantiomers .
  • Enzymatic resolution : Treat racemic mixtures with stereoselective hydrolases (e.g., pig liver esterase) and monitor enantiomer ratios via circular dichroism (CD) .

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